rac Clopidogrel-d7 Hydrogen Sulfate
Description
Contextualization within Pharmaceutical Research Standards and Development
In the highly regulated environment of pharmaceutical research, ensuring the robustness and reproducibility of analytical methods is paramount. chromatographyonline.com Deuterated compounds like rac Clopidogrel-d7 Hydrogen Sulfate (B86663) serve as ideal internal standards for quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govwaters.comnih.gov An internal standard is a compound added in a known quantity to samples undergoing analysis. aptochem.com Because a deuterated standard like Clopidogrel-d7 is chemically and physically almost identical to the non-deuterated drug (the analyte), it experiences similar variations during sample extraction, handling, and injection. aptochem.comchromforum.org
This co-behavior allows the deuterated standard to compensate for potential analytical errors, thereby ensuring that the final calculated concentration of the drug is accurate and reliable. clearsynth.com The use of such standards is a cornerstone of method validation protocols stipulated by regulatory bodies, ensuring that data from pharmacokinetic and bioequivalence studies are trustworthy. chromatographyonline.comnih.gov For instance, validated LC-MS/MS methods for Clopidogrel (B1663587) consistently employ deuterated analogs as internal standards to achieve high sensitivity and precision in human plasma. nih.govnih.govresearchgate.net
Rationale for Deuteration in Chemical and Biological Research
The substitution of hydrogen with deuterium (B1214612) is one of the most subtle chemical modifications possible, yet it can have profound effects on a molecule's properties, which researchers can exploit. nih.gov The primary rationale for deuteration lies in two key phenomena: its utility as a stable isotopic label for analytical purposes and the kinetic isotope effect (KIE). wikipedia.orgportico.org The C-D bond is stronger than the C-H bond, which can, in some cases, slow down metabolic reactions where the cleavage of this bond is the rate-limiting step. nih.gov This effect is leveraged to study metabolic pathways and, in the development of new drugs, to improve their metabolic stability. nih.goviaea.org
Biological samples such as plasma or urine are incredibly complex mixtures. clearsynth.com When analyzing a drug within these matrices using techniques like electrospray ionization mass spectrometry (ESI-MS), other co-eluting molecules can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect". clearsynth.comlcms.cz This can lead to either suppression or enhancement of the signal, causing inaccurate quantification. lcms.cz
A deuterated internal standard like rac Clopidogrel-d7 Hydrogen Sulfate is the ideal solution to this problem. waters.comaptochem.com It co-elutes with the non-deuterated Clopidogrel, meaning it exits the chromatography column at the same time and is subjected to the exact same matrix effects. chromforum.orglcms.cz However, because of its higher mass, the mass spectrometer can easily distinguish it from the analyte. aptochem.comclearsynth.com By comparing the signal of the analyte to the known concentration of the internal standard, analysts can precisely correct for any signal fluctuation, dramatically improving the precision and accuracy of the measurement. clearsynth.comlcms.cz
During drug development, it is crucial to quantify not only the parent drug but also its various metabolites. aquigenbio.com Clopidogrel, for example, is a prodrug that is metabolized into both an active thiol metabolite and a major, inactive carboxylic acid metabolite. chromatographyonline.comgimitec.com Accurately measuring the concentration of the parent drug in the presence of these structurally similar metabolites can be challenging.
The use of a deuterated internal standard provides a clear and unambiguous signal for the quantification of the parent compound. For example, in methods developed to measure both Clopidogrel and its carboxylic acid metabolite, a deuterated version of each compound (e.g., d4-clopidogrel and d4-clopidogrel carboxylic acid) is used. chromatographyonline.comgcms.cz The distinct mass of the standards ensures there is no cross-signal interference, allowing for the simultaneous and accurate determination of both the parent drug and its key metabolite from a single sample. gimitec.comgcms.cz
Deuterated compounds are widely used as stable isotopic tracers to study the absorption, distribution, metabolism, and excretion (ADME) of a drug. aquigenbio.comcdnsciencepub.com By administering a deuterated version of a drug, researchers can track its journey through a biological system. aquigenbio.com The deuterium atoms act as a "heavy" label that can be detected by mass spectrometry, allowing scientists to differentiate the administered drug and its subsequent metabolites from any other compounds present in the body. aquigenbio.comnih.gov This methodology is fundamental to understanding a drug's metabolic fate, identifying its metabolites, and investigating the biochemical pathways involved in its transformation. aquigenbio.comcdnsciencepub.com
Research Data Tables
Table 1: Properties of this compound and Related Analogs
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| This compound | C₁₆H₁₁D₇ClNO₆S₂ | 426.94 | N/A |
| rac Clopidogrel-d3 Hydrogen Sulfate | C₁₆H₁₅D₃ClNO₆S₂ | 422.92 | N/A |
| rac Clopidogrel-d8 Hydrogen Sulfate (Major) | C₁₆H₁₀D₈ClNO₆S₂ | 427.95 | 1346598-07-9 |
| rac Clopidogrel-d9 Hydrogen Sulfate | C₁₆H₉D₉ClNO₆S₂ | 428.96 | N/A |
Data sourced from Pharmaffiliates. pharmaffiliates.com
Table 2: Application of Deuteration in Clopidogrel Research
| Application | Description | Key Advantage |
|---|---|---|
| Internal Standard in Bioanalysis | Used as a reference compound in LC-MS/MS assays to quantify Clopidogrel and its metabolites in biological fluids. chromatographyonline.comnih.govresearchgate.net | Corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision. clearsynth.comlcms.cz |
| Metabolic Fate Tracking | Administered as a tracer to follow the absorption, distribution, metabolism, and excretion pathways of Clopidogrel. aquigenbio.comcdnsciencepub.com | Allows for clear differentiation of the drug and its metabolites from endogenous compounds. aquigenbio.com |
| Kinetic Isotope Effect (KIE) Studies | Used to investigate the mechanisms of metabolic enzymes (e.g., cytochrome P450) by observing changes in reaction rates upon deuteration. portico.orgnih.gov | Provides insight into rate-limiting steps of drug metabolism, which can inform the design of new drugs with improved properties. iaea.org |
Structure
2D Structure
Properties
IUPAC Name |
sulfuric acid;trideuteriomethyl 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i1D3,2D,3D,4D,5D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEODCTUSIWGLK-ANHTTWOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)OC([2H])([2H])[2H])N2CCC3=C(C2)C=CS3)Cl)[2H])[2H].OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Rac Clopidogrel D7 Hydrogen Sulfate
Strategic Approaches to Deuterium (B1214612) Incorporation
The introduction of deuterium into the Clopidogrel (B1663587) structure can be achieved through two primary strategies: deuterium exchange reactions on a pre-formed molecule or the use of deuterated starting materials in a multi-step synthesis.
Deuterium Exchange Reactions in Synthesis
Deuterium exchange reactions represent a direct method for isotope labeling. This approach typically involves subjecting the non-labeled Clopidogrel or a synthetic intermediate to a deuterium source under conditions that facilitate the replacement of specific hydrogen atoms with deuterium. While specific literature on deuterium exchange for Clopidogrel-d7 is not extensively detailed in the provided results, the general principles of such reactions are well-established in organic chemistry. These reactions often utilize deuterated solvents like D₂O, deuterated acids, or bases to promote exchange at labile proton sites. The efficiency and regioselectivity of the exchange are highly dependent on the reaction conditions and the specific protons targeted for replacement.
Synthesis Utilizing Deuterated Precursors
A more controlled and widely applicable method for preparing rac Clopidogrel-d7 Hydrogen Sulfate (B86663) involves the use of deuterated precursors in the synthetic pathway. This bottom-up approach ensures the precise placement and number of deuterium atoms in the final molecule. The synthesis would typically start with a deuterated version of one of the key building blocks of Clopidogrel, such as a deuterated 2-chlorophenylacetic acid derivative or a deuterated thienopyridine moiety. This method offers greater control over the isotopic purity and the specific positions of the deuterium labels.
Reaction Pathways and Intermediate Derivatization
The synthesis of rac Clopidogrel-d7 Hydrogen Sulfate follows the general synthetic routes established for Clopidogrel, with the key difference being the use of a deuterated intermediate at an appropriate stage.
Multi-Step Synthesis Schemes for the Clopidogrel Moiety
Several synthetic routes to the core Clopidogrel structure have been developed. A common approach involves the condensation of methyl α-amino-(2-chlorophenyl)acetate with a suitable thiophene (B33073) derivative. researchgate.net One established pathway begins with the reaction of 2-chlorobenzaldehyde (B119727) and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, employing a Strecker synthesis to yield a cyano intermediate. derpharmachemica.com This intermediate is then converted to an amide, which upon reaction with methanol (B129727) and an acidic reagent, produces racemic Clopidogrel. derpharmachemica.com
Another prominent route involves the alkylation of methyl α-amino-(2-chlorophenyl)acetate with 2-(2-thienylethanol) tosylate. researchgate.net This is followed by cyclization with paraformaldehyde to form the racemic Clopidogrel base. researchgate.net A multicomponent Petasis reaction has also been reported for the synthesis of racemic clopidogrel, involving a three-component reaction between a tetrahydrothieno[3,2-c]pyridine derivative, glyoxylic acid, and a boronic acid, followed by Fischer esterification. nih.gov
For the synthesis of the d7 isotopologue, one of these established routes would be adapted to incorporate a deuterated starting material. For instance, a deuterated 2-chlorophenylacetic acid or a deuterated thiophene derivative could be employed.
Cyclization and Salt Formation Processes to Yield Hydrogen Sulfate
The final steps in the synthesis involve the formation of the heterocyclic ring system and subsequent conversion to the hydrogen sulfate salt. The cyclization step, often achieved using formaldehyde (B43269) or paraformaldehyde, is a critical transformation that forms the thienopyridine ring system of Clopidogrel. researchgate.netdrugfuture.com This reaction is typically acid-catalyzed. google.com
Following the synthesis of the racemic Clopidogrel free base, the hydrogen sulfate salt is prepared. This is generally achieved by dissolving the free base in a suitable organic solvent, such as acetone (B3395972) or dichloromethane, and treating it with sulfuric acid. derpharmachemica.comgoogle.com The salt then precipitates from the solution and can be isolated by filtration. google.com The choice of solvent and the conditions of crystallization can influence the polymorphic form of the final product. google.com
Enantiomeric Resolution Techniques for Racemic Intermediates
Since the therapeutic activity of Clopidogrel resides in the (S)-enantiomer, the resolution of the racemic mixture is a crucial step in the production of the active pharmaceutical ingredient. researchgate.net However, for the purpose of a racemic standard like this compound, this separation is not performed on the final product. The resolution techniques are typically applied to either the final racemic mixture or, more commonly, to a key intermediate.
A widely used method for resolving racemic Clopidogrel involves the use of a chiral resolving agent, such as (-)-camphorsulfonic acid. researchgate.netgoogle.com The racemic Clopidogrel free base is reacted with the chiral acid to form diastereomeric salts. google.com Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. google.comepo.org After separation, the desired (S)-enantiomer salt is treated with a base to liberate the optically pure (S)-Clopidogrel free base. google.com
Other resolution strategies include enzymatic kinetic resolution of a precursor like racemic clopidogrel carboxylic acid. nih.gov In this method, an enzyme selectively esterifies one enantiomer, allowing for the separation of the esterified and unreacted forms. nih.gov
For the synthesis of this compound, these resolution steps are bypassed to maintain the racemic nature of the final product.
Advanced Analytical Characterization Techniques for Deuterated Clopidogrel Compounds
Spectroscopic Analysis of Isotopic Labeling and Structure
Spectroscopic methods are indispensable for confirming the successful incorporation of deuterium (B1214612) atoms, verifying the molecular structure, and establishing a unique chemical fingerprint for the compound.
High-Resolution Mass Spectrometry (MS) for Isotopic Purity Assessment and Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds. It provides highly accurate mass measurements, enabling the precise determination of the molecular weight and the assessment of isotopic purity. For rac Clopidogrel-d7 Hydrogen Sulfate (B86663), HRMS confirms the incorporation of seven deuterium atoms by measuring the mass-to-charge ratio (m/z) of the molecular ion.
The theoretical molecular weight of rac Clopidogrel-d7 Hydrogen Sulfate (C₁₆H₁₁D₇ClNO₆S₂) is 426.94 g/mol . pharmaffiliates.com HRMS analysis verifies this molecular weight with high accuracy, distinguishing it from the unlabeled Clopidogrel (B1663587) and other deuterated variants. This precision is crucial for confirming the isotopic enrichment and ensuring that the desired level of deuteration has been achieved. The high resolving power of HRMS also allows for the identification and quantification of any residual non-deuterated or partially deuterated species, thereby providing a comprehensive assessment of isotopic purity.
Table 1: Molecular Weights of Clopidogrel and its Deuterated Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| rac-Clopidogrel-d3 Hydrogen Sulfate | C₁₆H₁₅D₃ClNO₆S₂ | 422.92 |
| rac Clopidogrel-d4 Hydrogen Sulfate | C₁₆H₁₄D₄ClNO₆S₂ | 423.92 |
| This compound | C₁₆H₁₁D₇ClNO₆S₂ | 426.94 pharmaffiliates.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization and Structural Elucidation
In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals at specific chemical shifts, corresponding to the positions of deuteration, provides clear evidence of successful isotopic labeling. By comparing the spectrum of the deuterated compound to that of unlabeled Clopidogrel, chemists can pinpoint the sites of deuterium incorporation. Furthermore, ¹³C NMR (Carbon-13 NMR) provides detailed information about the carbon skeleton of the molecule, and the coupling patterns between carbon and deuterium can further confirm the locations of the isotopic labels. These NMR techniques are crucial for the unambiguous structural elucidation of the deuterated compound.
Vibrational Spectroscopy (Fourier Transform Infrared (FTIR), Raman) for Molecular Fingerprinting
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide a unique "molecular fingerprint" of a compound based on the vibrations of its chemical bonds. These methods are highly sensitive to changes in molecular structure and isotopic composition.
In the analysis of this compound, the substitution of hydrogen with the heavier deuterium isotope leads to a noticeable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. These characteristic shifts can be observed in the FTIR and Raman spectra, providing confirmatory evidence of deuteration. FTIR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy involves the inelastic scattering of monochromatic light. Together, they offer complementary information about the vibrational modes of the molecule, serving as a rapid and reliable method for identity confirmation and quality control.
Chromatographic Methodologies for Purity and Impurity Profiling
Chromatographic techniques are essential for separating this compound from any impurities and for its quantification in various matrices. These methods are critical for assessing the chemical purity of the compound.
High-Performance Liquid Chromatography (HPLC) with Photodiode Array Detection (PDA)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of individual components in a mixture. When coupled with a Photodiode Array (PDA) detector, HPLC can provide information about the purity of this compound. The PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram, allowing for the assessment of peak purity and the identification of impurities by comparing their spectra to that of the main compound.
This method is effective for separating the deuterated Clopidogrel from structurally related impurities, such as Clopidogrel - Impurity F, which has a different molecular formula (C₁₅H₁₇Cl₂NO₂S) and molecular weight (346.27 g/mol ). pharmaffiliates.com By developing a suitable chromatographic method, the retention time of this compound can be established, and any other peaks in the chromatogram can be investigated as potential impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices.
In the context of this compound, LC-MS/MS is employed to develop and validate highly sensitive and specific bioanalytical methods. The deuterated compound often serves as an internal standard in pharmacokinetic studies of unlabeled Clopidogrel, due to its similar chemical and physical properties but different mass. The LC-MS/MS method would involve separating the analyte from the biological matrix using HPLC, followed by ionization and detection using a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard, ensuring high selectivity and accurate quantification even at very low concentrations.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Clopidogrel |
| rac-Clopidogrel-d3 Hydrogen Sulfate |
| rac Clopidogrel-d4 Hydrogen Sulfate |
| rac Clopidogrel-d9 Hydrogen Sulfate |
| Clopidogrel - Impurity F |
Orthogonal Analytical Techniques for Comprehensive Impurity Detection
The comprehensive characterization of isotopically labeled compounds such as this compound necessitates a robust analytical strategy to detect and quantify a wide array of potential impurities. Relying on a single analytical method is often insufficient, as co-elution of impurities with the main compound or with other impurities can mask their presence. Orthogonal analytical techniques, which employ different separation mechanisms, are therefore essential for a complete impurity profile. iajps.com The use of at least two dissimilar methods provides a much higher degree of confidence in the purity assessment of the drug substance.
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a cornerstone of pharmaceutical analysis for impurity profiling. iajps.comnih.gov However, its separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. To complement this, an orthogonal technique like Supercritical Fluid Chromatography (SFC) can be employed. SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering a different selectivity based on analyte polarity and interaction with the stationary phase. iajps.com This difference in separation mechanism makes it highly effective at resolving impurities that may be hidden in HPLC analysis.
Other techniques that can be considered orthogonal to standard reversed-phase HPLC include:
Hydrophilic Interaction Liquid Chromatography (HILIC): For separating polar impurities.
Ion-Exchange Chromatography (IEC): For separating ionizable impurities.
Chiral Chromatography: Essential for separating stereoisomers, which are critical impurities for chiral drugs like Clopidogrel. dphen1.com The (R)-enantiomer of Clopidogrel is an impurity that must be closely monitored.
The combination of these techniques ensures that process-related impurities, degradation products, and stereoisomeric impurities are effectively separated and quantified, leading to a comprehensive understanding of the compound's purity.
Table 1: Orthogonal Techniques for Detecting Potential Impurities in Clopidogrel Analysis
| Impurity Type | Potential Impurity Example | Primary Technique | Orthogonal Technique | Detection Method |
| Process-Related | Clopidogrel Related Compound B (Isomer) synzeal.com | Reversed-Phase HPLC | Supercritical Fluid Chromatography (SFC) | UV, MS/MS iajps.comchromatographyonline.com |
| Degradation | Carboxylic Acid Metabolite chromatographyonline.comnih.gov | Reversed-Phase HPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) | LC-MS/MS chromatographyonline.com |
| Stereoisomeric | (R)-enantiomer of Clopidogrel dphen1.com | Chiral HPLC | Chiral SFC | UV, Circular Dichroism (CD) |
| Starting Material | 2-Chlorophenylacetic acid derivative | Reversed-Phase HPLC | Gas Chromatography (GC-MS) | MS |
Trace Analysis for Residual Contaminants from Synthesis (e.g., Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Metal Catalysts)
The synthesis of complex pharmaceutical molecules like this compound often involves the use of metal catalysts to facilitate specific chemical transformations. While essential for the synthesis, these metals must be effectively removed from the final active pharmaceutical ingredient (API), as they offer no therapeutic benefit and can be toxic. Regulatory bodies place strict limits on the presence of residual metals in drug substances.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique for the trace analysis of elemental impurities in pharmaceutical materials. nih.gov Its key advantages include exceptionally high sensitivity, allowing for detection at parts-per-billion (ppb) levels, and the ability to simultaneously measure a wide range of elements. nih.govnih.gov This makes it an efficient and robust method for screening and quantifying residual metal catalysts.
The ICP-MS method involves digesting the sample in a strong acid to bring the metals into solution. The solution is then nebulized into a high-temperature argon plasma, which ionizes the atoms of the elements present. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for specific detection and quantification of each metallic element. nih.gov This technique has largely replaced older, less sensitive, and less specific methods like the wet chemical heavy metals test. nih.gov
Table 2: Common Residual Metal Catalysts and Detection by ICP-MS
| Metal Catalyst | Typical Use in Synthesis | Typical Regulatory Limit (Oral) | Limit of Quantification (LOQ) by ICP-MS |
| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | 10 ppm | < 1 ppb |
| Platinum (Pt) | Hydrogenation | 10 ppm | < 0.5 ppb |
| Ruthenium (Ru) | Metathesis, Hydrogenation | 10 ppm | < 1 ppb |
| Rhodium (Rh) | Asymmetric Hydrogenation | 1 ppm | < 0.5 ppb |
| Nickel (Ni) | Coupling reactions | 20 ppm | < 5 ppb |
| Copper (Cu) | Ullmann condensation, Click chemistry | 100 ppm | < 5 ppb |
Investigative Research on Polymorphism and Solid State Forms of Clopidogrel Hydrogen Sulfate Relevance to Deuterated Analog
Preparation and Isolation of Crystalline Forms
The isolation of pure polymorphic forms of clopidogrel (B1663587) hydrogen sulfate (B86663) requires precise control over crystallization conditions. The most well-documented solid-state forms are the amorphous state and the crystalline Forms I and II.
The various solid-state forms of clopidogrel hydrogen sulfate can be prepared through methods such as reactive crystallization and solvent-mediated transformation. Reactive crystallization involves the reaction of clopidogrel base with sulfuric acid in a suitable solvent system.
Amorphous Form: The amorphous form is often obtained when crystallization occurs rapidly, leading to a disordered, non-crystalline solid. This can happen during reactive crystallization if a phenomenon known as "oiling out" occurs, where a liquid phase of the product separates before solidifying. This oil phase, when dried under vacuum, yields a cake-like amorphous solid.
Form I: This is a metastable polymorph. Its preparation often involves crystallization from specific solvents under kinetic control. For instance, the synthesis described in early patents, which involves crystallization from acetone (B3395972), yields Form I. Studies have shown that at higher temperatures (e.g., above 35°C) in certain solvent systems, the formation of Form I is favored.
Form II: This is the most thermodynamically stable form. It can be prepared by allowing the metastable Form I to transform in a solvent suspension (solvent-mediated transformation) or by direct crystallization under conditions that favor thermodynamic stability, such as lower temperatures (e.g., below 25°C) or in solvents where it has lower solubility compared to Form I.
| Form | Preparation Method | Key Conditions | Reference |
| Amorphous | Reactive Crystallization | Rapid precipitation leading to "oiling out", followed by vacuum drying. | |
| Form I | Reactive Crystallization | Crystallization from acetone. | |
| Form I | Anti-Solvent Crystallization | Crystallization at temperatures above 35°C. | |
| Form II | Solvent-Mediated Transformation | Suspension of Form I in an appropriate solvent to allow conversion to the more stable Form II. | |
| Form II | Anti-Solvent Crystallization | Crystallization at temperatures below 25°C. |
The selective crystallization of a desired polymorph is a key challenge that can be addressed by manipulating several experimental factors. Supersaturation is a direct and critical factor; high supersaturation tends to favor the formation of the metastable Form I, whereas lower supersaturation levels can yield the stable Form II. The choice of solvent is also crucial, as it affects solubility and can influence which polymorphic form nucleates and grows. For example, thermodynamically stable forms are more likely to be obtained in solvents where the compound has higher solubility.
In addition to anhydrous polymorphs, clopidogrel hydrogen sulfate can form pseudopolymorphs, specifically solvates, where solvent molecules are incorporated into the crystal lattice. Several solvated forms have been identified, including:
Form III: A solvate of 1-butanol.
Form IV: A solvate of isopropanol.
Form V: A solvate of 2-butanol.
Form VI: A solvate of 1-propanol.
These solvates are typically prepared by crystallizing clopidogrel hydrogen sulfate from the corresponding alcohol solvent.
Solid-State Characterization Techniques for Polymorphs
Distinguishing between the different solid-state forms of clopidogrel hydrogen sulfate requires the use of various analytical techniques. The combination of these methods provides a comprehensive understanding of the material's structure and thermal properties.
Powder X-ray diffraction is a powerful technique for identifying crystalline solids. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern. Form I is reported to have a monoclinic crystal system, while Form II has an orthorhombic system. The amorphous form lacks long-range molecular order and therefore does not produce sharp diffraction peaks, instead showing a broad halo.
| Form | Characteristic PXRD Peaks (2θ ± 0.2°) | Reference |
| Form I | 15.1, 15.6, 19.8, 20.7, 22.9, 25.3 | |
| Form II | 9.9, 14.2, 16.2, 17.6, 20.6, 21.7, 23.9 | |
| Amorphous | Broad halo, no distinct peaks |
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points (endothermic events) and to observe solid-state transformations. The distinct melting points of Form I and Form II confirm their identity as different polymorphs. The amorphous form does not have a sharp melting point but exhibits a glass transition.
| Form | Thermal Event | Temperature (°C) | Reference |
| Form I | Melting Endotherm (Onset) | ~181-183 | |
| Form II | Melting Endotherm (Onset) | ~176-180 | |
| Form IV | Endothermic Peak | ~160-170 |
FTIR spectroscopy is sensitive to the vibrational modes of molecules. Since polymorphs differ in their crystal packing and intermolecular interactions, such as hydrogen bonding, their FTIR spectra will show discernible differences. This technique is particularly useful for monitoring solid-state transitions during crystallization processes and for analyzing the hydrogen bonding environment, which can differ significantly between polymorphs.
| Form | Characteristic FTIR Peaks (cm⁻¹) | Reference |
| Form I | 1751, 1221, 1176, 1030, 860 | |
| Form II | 1747, 1220, 1190, 1039, 854 | |
| Amorphous | Broader, less defined peaks compared to crystalline forms. |
Solid-State Nuclear Magnetic Resonance (ssNMR) for Crystalline Structure Elucidation and Conformational Analysis
Solid-state Nuclear Magnetic Resonance (ssNMR) has emerged as a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds. europeanpharmaceuticalreview.com It provides detailed information about the local chemical environment, molecular conformation, and intermolecular interactions within the crystal lattice, making it highly complementary to techniques like powder X-ray diffraction (PXRD). ifj.edu.plresearchgate.net
Research on clopidogrel hydrogen sulfate has demonstrated the utility of ssNMR in distinguishing between its different polymorphic forms. ifj.edu.plnih.gov Notably, ¹³C and ¹⁵N CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR spectroscopy can effectively differentiate between Form I and Form II. ifj.edu.pl These differences in the ssNMR spectra arise from variations in the arrangement and/or conformation of the molecules in the crystal lattice of each polymorph. ifj.edu.pl
A key observation from ssNMR studies is the difference in the chemical shifts of carbon atoms in the chlorophenyl ring of clopidogrel between Form I and Form II. chem-soc.siresearchgate.net This suggests a different orientation of this ring within the crystal lattice of the two forms, leading to distinct molecular conformations. chem-soc.si Specifically, the ¹³C ssNMR spectrum of the R-isomer of clopidogrel hydrogen sulfate is nearly identical to that of Form I of the S-isomer, indicating very similar molecular conformation and packing in the crystals. ingentaconnect.com
Furthermore, ¹H ssNMR has been used to probe hydrogen bonding within the crystal structures. The chemical shift of the acidic proton of the hydrogen sulfate anion differs between Form I and Form II, suggesting a variation in the strength of hydrogen bonding in the two polymorphs. chem-soc.si Ab initio calculations, such as the Gauge-Including Projector-Augmented Wave (GIPAW) method, can be used in conjunction with experimental ssNMR data to predict NMR shielding constants and further refine the understanding of the crystal structure. nih.gov
The application of these ssNMR techniques to rac Clopidogrel-d7 Hydrogen Sulfate would be particularly insightful. The deuterium (B1214612) labels can serve as specific probes to study the dynamics and local environment of different parts of the molecule, providing a more detailed picture of the conformational differences between polymorphs.
Table 1: Key ssNMR Findings for Clopidogrel Hydrogen Sulfate Polymorphs
| Polymorph | Key ¹³C ssNMR Spectral Features | Inferred Structural Information |
| Form I | Distinct chemical shifts in the aromatic region compared to Form II. chem-soc.siresearchgate.net | Different orientation of the chlorophenyl ring. chem-soc.si |
| Form II | Shows a single set of well-resolved signals, suggesting one molecule per unit cell. researchgate.net | Different molecular conformation compared to Form I. chem-soc.si |
| R-isomer | ¹³C spectrum is practically identical to Form I of the S-isomer. ingentaconnect.com | Very similar molecular conformation and packing to Form I. ingentaconnect.com |
Mechanistic Studies of Polymorphic Transformations
Understanding the mechanisms by which polymorphs interconvert is crucial for controlling the solid form of an API during manufacturing and storage. wiley-vch.de The transformation between different polymorphic forms of clopidogrel hydrogen sulfate has been the subject of several investigations, revealing the influence of various factors such as solvent and temperature. asianpubs.orgnih.gov
Solvent-Mediated Phase Transitions
Solvent-mediated phase transitions are a common phenomenon in polymorphic systems, where a less stable form converts to a more stable form in the presence of a solvent. aidic.it The rate and outcome of this transformation are influenced by the properties of the solvent, such as its polarity and ability to form hydrogen bonds. researchgate.net
Studies on clopidogrel hydrogen sulfate have shown that the thermodynamically stable polymorphic form is more likely to be obtained in solvents where the compound has higher solubility. researchgate.netacs.org The hydrogen bond donor ability of the solvent is a critical factor influencing both solubility and the resulting polymorphic form. researchgate.net For instance, the conversion rate from the metastable Form I to the stable Form II generally increases with increasing solubility in the chosen solvent. researchgate.net
The transformation process often follows a solution-mediated mechanism, where the metastable form dissolves and the more stable form nucleates and grows from the solution. aidic.it This process is driven by the difference in solubility between the two polymorphs. aidic.it In situ monitoring techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, have been used to follow the reactive crystallization and polymorphic transformation of clopidogrel hydrogen sulfate in real-time. acs.org
Table 2: Influence of Solvents on Polymorphic Transformation of Clopidogrel Hydrogen Sulfate
| Solvent | Key Observation | Reference |
| Ethyl Acetate | Solvent-mediated transformation from amorphous to Form I, and from Form I to Form II has been studied. researchgate.net | researchgate.net |
| Isopropyl Alcohol | Used as a nonsolvent in drowning-out crystallization to monitor the transformation of Form I to Form II. nih.gov | nih.gov |
| 2-Propanol and 2-Butanol | Supersaturation level in these solvents directly determines the polymorphic outcome (Form I vs. Form II). acs.org | acs.org |
Temperature-Dependent Interconversions
Temperature is another critical parameter that governs the relative stability and interconversion of polymorphs. wiley-vch.denih.gov The relationship between polymorphs can be either monotropic, where one form is always more stable than the other, or enantiotropic, where the stability relationship reverses at a specific transition temperature. wiley-vch.de
For clopidogrel hydrogen sulfate, the relationship between Form I and Form II is enantiotropic. researchgate.net This means that there is a transition temperature at which their relative stability inverts. Below this temperature, Form II is the more stable form, while above it, Form I becomes more stable. mdpi.com This enantiotropic relationship has been confirmed through solubility and thermochemical data. researchgate.net
Experimental studies have shown that the temperature during crystallization plays a significant role in determining the final polymorphic form. For example, in certain solvent systems, Form II is obtained at lower temperatures (e.g., below 25°C), while Form I is favored at higher temperatures (e.g., above 35°C). mdpi.com However, even when Form I is initially crystallized at a higher temperature, it can transform to the more stable Form II over time, with the rate of this transformation also being temperature-dependent. mdpi.com Thermal studies have indicated that the polymorphic forms of clopidogrel bisulfate are generally resistant to temperature-induced solid-solid transformations in the absence of moisture. nih.gov Any phase transformations observed at higher relative humidity are typically moisture-mediated. nih.gov
Table 3: Temperature Effects on Clopidogrel Hydrogen Sulfate Polymorphism
| Temperature Range | Predominant Form | Observation | Reference |
| Below 25°C | Form II | Form II is the stable form obtained. | mdpi.com |
| Above 35°C | Form I | Form I is initially obtained but can convert to Form II. | mdpi.com |
| 30°C | Mixture of Form I and II | A mixture of both forms is produced. | mdpi.com |
Application in Metabolic Research and Mechanistic Pathway Elucidation Non Clinical Focus
In Vitro Metabolic Stability Assessment in Research Models
In vitro metabolic stability assays are fundamental in drug discovery to predict the in vivo persistence of a compound. rac-Clopidogrel-d7-hydrogen sulfate (B86663) serves as a critical analytical standard in these assessments.
Liver subcellular fractions are widely used to investigate the metabolic fate of xenobiotics. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govspringernature.com The S9 fraction is a supernatant from the 9000g centrifugation of a liver homogenate and contains both microsomal enzymes and cytosolic Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases. nih.govspringernature.com
In a typical metabolic stability assay, clopidogrel (B1663587) is incubated with either liver microsomes or S9 fractions in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions). The rate of disappearance of the parent drug is monitored over time. rac-Clopidogrel-d7-hydrogen sulfate is added to the samples, often after the reaction is stopped, as an internal standard. Its chemical similarity ensures it behaves identically during sample extraction and analysis, while its mass difference allows for distinct detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). chromatographyonline.com This methodology enables accurate quantification of the parent compound's depletion, allowing researchers to calculate key parameters like metabolic half-life (t½) and intrinsic clearance (CLint). Studies have demonstrated significant interspecies variation in clopidogrel hydrolysis rates in liver microsomes from humans and various laboratory animals. nih.govresearchgate.net
| Model | Description | Enzymes Present | Primary Use for Clopidogrel Studies |
|---|---|---|---|
| Liver Microsomes | Vesicles of the endoplasmic reticulum. | Phase I (CYPs, FMOs) and some Phase II (UGTs). nih.gov | Studying Phase I oxidative metabolism and bioactivation. nih.gov |
| S9 Fraction | Post-mitochondrial supernatant. | Both microsomal (Phase I & II) and cytosolic enzymes. nih.govspringernature.com | Assessing combined Phase I and Phase II metabolism. researchgate.net |
| Hepatocytes | Intact, viable liver cells. | Complete set of Phase I and II enzymes, cofactors, and transporters. nih.gov | Comprehensive metabolism, induction, and transport studies. |
Hepatocyte-based assays offer a more physiologically relevant system as they are intact cells containing the full complement of metabolic enzymes, cofactors, and transport proteins. nih.gov This allows for the simultaneous investigation of oxidative (Phase I) and conjugative (Phase II) metabolic pathways. In these assays, clopidogrel is incubated with suspensions or plated cultures of cryopreserved or fresh hepatocytes. Samples are collected at various time points to track the formation of metabolites. The use of rac-Clopidogrel-d7-hydrogen sulfate as an internal standard is crucial for the accurate LC-MS/MS quantification of both the parent drug and its various metabolites, including the products of both oxidation (e.g., 2-oxo-clopidogrel) and conjugation (e.g., clopidogrel acyl glucuronide).
Identifying and quantifying metabolites is essential for understanding a drug's bioactivation, detoxification, and potential for drug-drug interactions. Clopidogrel undergoes a complex metabolic process. The majority (>85%) is hydrolyzed by carboxylesterase 1 (CES1) to an inactive carboxylic acid derivative (clopidogrel carboxylic acid). nih.gov A smaller, pharmacologically crucial portion is sequentially oxidized by CYP enzymes, first to 2-oxo-clopidogrel and then to the active thiol metabolite (CTM). researchgate.net
The use of deuterated standards like rac-Clopidogrel-d7 is indispensable for this characterization. In LC-MS/MS analysis, the deuterated standard co-elutes with the non-labeled analyte but is distinguished by its higher mass-to-charge ratio (m/z). chromatographyonline.com This allows it to serve as a perfect internal standard, correcting for variability in sample preparation and instrument response. This is particularly important for quantifying the active thiol metabolite, which is unstable and requires derivatization with an alkylating agent like 2-bromo-3′-methoxyacetophenone prior to analysis to form a stable product. nih.govjbr-pub.org.cn
| Pathway | Metabolite Formed | Primary Enzymes Involved | Pharmacological Activity |
|---|---|---|---|
| Ester Hydrolysis | Clopidogrel Carboxylic Acid | Carboxylesterase 1 (CES1). nih.gov | Inactive |
| Oxidation (Step 1) | 2-oxo-clopidogrel | CYP1A2, CYP2B6, CYP2C19. nih.govresearchgate.netdrugbank.com | Inactive Intermediate |
| Oxidation (Step 2) | Active Thiol Metabolite (CTM) | CYP2B6, CYP2C9, CYP2C19, CYP3A4. researchgate.net | Active |
| Glucuronidation | Clopidogrel Acyl Glucuronide | UGT2B7, UGT2B4, UGT2B17. nih.govnih.gov | Inactive |
Role of Deuterated Analogs in Enzyme Induction and Inhibition Studies (In Vitro)
Deuterated analogs are also employed in studies to determine how a drug interacts with metabolic enzymes, specifically whether it inhibits or induces their activity.
The bioactivation of clopidogrel to its active metabolite is dependent on CYP enzymes. nih.gov Identifying which specific isoforms are involved is critical for predicting drug-drug interactions. In vitro studies agree on the involvement of CYP1A2 and CYP2B6 in the initial oxidation to 2-oxo-clopidogrel. nih.govdrugbank.comresearchgate.net The contribution of other enzymes like CYP2C19 and CYP3A4 in this first step is less consistent and appears to depend on the specific in vitro test system used. nih.govresearchgate.net The subsequent conversion of 2-oxo-clopidogrel to the active thiol metabolite can be catalyzed by several major CYP enzymes. nih.govdrugbank.com
Furthermore, clopidogrel itself is an inhibitor of certain CYP enzymes. Research using human liver microsomes and recombinant P450 isoforms has shown that clopidogrel is a potent, mechanism-based inhibitor of CYP2B6. researchgate.netresearchgate.net It also inhibits CYP2C19, and to a lesser extent CYP2C9, while its congener ticlopidine (B1205844) also inhibits CYP1A2. researchgate.net In these inhibition assays, a probe substrate specific to a particular CYP isoform is incubated with the enzyme source in the presence of varying concentrations of the inhibitor (clopidogrel). The formation of the probe's metabolite is measured, with rac-Clopidogrel-d7-hydrogen sulfate used as an internal standard to ensure analytical accuracy. This allows for the determination of the inhibitor concentration that causes 50% inhibition (IC₅₀).
| CYP Isoform | Role in Clopidogrel Metabolism | Inhibitory Effect of Clopidogrel |
|---|---|---|
| CYP1A2 | Contributes to the formation of 2-oxo-clopidogrel. nih.govdrugbank.com | Weak inhibition. researchgate.net |
| CYP2B6 | Contributes to the formation of 2-oxo-clopidogrel and the active thiol metabolite. researchgate.netdrugbank.com | Potent, mechanism-based inhibitor. researchgate.netresearchgate.net |
| CYP2C19 | Contributes to both oxidative steps; its role is considered significant but debated. nih.govresearchgate.net | Inhibitor (lower potency than for CYP2B6). researchgate.net |
| CYP3A4/5 | Contributes to both oxidative steps; some studies suggest a primary role. nih.govuea.ac.ukuea.ac.uk | Not a significant inhibitor. |
Phase II metabolism, particularly glucuronidation, is a major clearance pathway for the inactive clopidogrel carboxylic acid metabolite. nih.gov The resulting clopidogrel acyl glucuronide (CAG) is a significant circulating metabolite. Identifying the UGT isoforms responsible is important for understanding potential drug interactions with co-administered drugs that are also UGT substrates.
Studies using human liver microsomes and a panel of recombinant human UGT isoforms have been conducted to pinpoint the key enzymes. These investigations have shown that UGT2B7 exhibits the highest catalytic activity for the formation of CAG. nih.govnih.gov Other isoforms, including UGT2B4 and UGT2B17 (prominent in the small intestine), also contribute to this metabolic pathway. nih.gov In these phenotyping studies, a deuterated standard of the clopidogrel carboxylic acid metabolite would be used as the internal standard to accurately quantify the formation rate of the glucuronide conjugate by each specific UGT isoform.
Membrane Permeability and Transporter Interaction Research (Non-Clinical Models)
The Solute Carrier (SLC) superfamily of transporters includes a diverse group of proteins that facilitate the movement of a wide range of substances across biological membranes. Research indicates that clopidogrel's pharmacokinetics may be influenced by certain SLC transporters, such as the Organic Anion Transporting Polypeptide (OATP) family. For instance, in vitro studies have shown that clopidogrel and its metabolites can inhibit OATP1B1. nih.gov However, a study in healthy volunteers suggested that clopidogrel does not inhibit OATP1B1 to a clinically relevant extent. nih.gov The mechanisms of drug-drug interactions involving clopidogrel can involve modulation of transporters like the organic anion transporter family member 1B1. nih.govresearchgate.net
The ATP Binding Cassette (ABC) transporters are a major family of efflux pumps that actively transport substrates out of cells, playing a key role in drug disposition and resistance. P-glycoprotein (P-gp), a product of the ABCB1 gene, is a prominent member of this family and has been identified as a significant factor in limiting the oral bioavailability of clopidogrel. nih.govresearchgate.net
In non-clinical studies using Caco-2 cells, a human colon adenocarcinoma cell line that serves as a model for the intestinal barrier, clopidogrel has been confirmed as a P-gp substrate. nih.gov The intestinal absorption of clopidogrel is limited by the P-gp efflux pump. jscimedcentral.comnih.gov Research has demonstrated that inhibiting P-gp activity can substantially increase the transport of clopidogrel across Caco-2 monolayers. nih.gov In one study, the inhibition of P-gp increased the absorptive flux of clopidogrel by up to nine-fold and intracellular accumulation by 2.5-fold. nih.gov This P-gp-mediated efflux diminishes the absorption of clopidogrel, which in turn can affect the formation of its active metabolite. nih.gov
| Parameter | Baseline (Control) | With P-gp Inhibition | Fold Increase | Reference |
|---|---|---|---|---|
| Absorptive Flux (pmol/cm²) | 0.51 ± 0.19 | Up to 4.6 (approx.) | Up to 9-fold | nih.gov |
| Intracellular Accumulation (pmol/mg protein) | 0.99 ± 0.11 | Up to 2.48 (approx.) | Up to 2.5-fold | nih.gov |
Investigating Chiral Inversion and Racemization Pathways (In Vitro/In Silico)
Clopidogrel is administered as a single (S)-enantiomer, which is responsible for its antiplatelet activity. The (R)-enantiomer is therapeutically inactive and has been associated with convulsions at high doses in animal studies. nih.govresearchgate.net Therefore, the stereochemical stability of clopidogrel is a critical attribute. Research has focused on whether the active (S)-enantiomer can convert to the inactive (R)-enantiomer in the body, a process known as chiral inversion or racemization.
In vitro studies have been conducted to explore the potential for both non-enzymatic and enzymatic chiral inversion of clopidogrel. nih.govresearchgate.net
Non-Enzymatic Inversion : When incubated at 37°C in phosphate (B84403) buffers of varying pH, clopidogrel demonstrated a slow, non-enzymatic chiral inversion. nih.govresearchgate.net The half-life for this conversion was estimated to be between 7 and 12 days, indicating that the compound is relatively stable under these conditions. nih.govresearchgate.net
Enzymatic Inversion : In contrast, when clopidogrel and its carboxylic acid metabolite were incubated with isolated rat hepatocyte suspensions, no enzymatic chiral inversion was detected. nih.govresearchgate.net
These findings suggest that the small amount (4-8%) of the (R)-carboxylic acid metabolite observed in in vivo studies in rats is likely the result of the slow, non-enzymatic inversion of the parent (S)-clopidogrel, rather than an enzyme-mediated process. nih.govresearchgate.net
From a chemical process perspective, methods have been developed to intentionally racemize (R)-clopidogrel by reacting it with a catalytic amount of a base in a solvent, allowing for the conversion of the unwanted enantiomer back into a racemic mixture from which the desired (S)-enantiomer can be re-isolated. google.com
| Condition | Compound Tested | Observation | Finding | Reference |
|---|---|---|---|---|
| 0.1 M Phosphate Buffer (37°C) | (S)-Clopidogrel | Slow conversion to (R)-Clopidogrel | Non-enzymatic inversion with a t½ of 7-12 days | nih.govresearchgate.net |
| Isolated Rat Hepatocytes | (S)-Clopidogrel | No detectable inversion | No evidence of enzymatic inversion | nih.govresearchgate.net |
| Isolated Rat Hepatocytes | (S)-Clopidogrel Carboxylic Acid | No detectable inversion | No evidence of enzymatic inversion | nih.govresearchgate.net |
Theoretical and Computational Studies of Rac Clopidogrel D7 Hydrogen Sulfate
Quantum Mechanical (QM) Calculations for Spectroscopic Properties (e.g., NMR Shielding Constants)
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules like Clopidogrel (B1663587). These methods can accurately compute NMR shielding constants, which are then converted into chemical shifts for comparison with experimental data.
NMR Shielding and Chemical Shift Prediction: Studies have employed DFT methods to analyze the ¹H and ¹³C NMR spectra of Clopidogrel. researchgate.netresearchgate.net These calculations help in the precise assignment of signals in complex spectra and can be used to understand how the electronic environment of each nucleus is affected by the molecule's conformation. researchgate.net For instance, the gauge-independent atomic orbital (GIAO) method is commonly used to calculate the isotropic shielding values, which correlate directly with chemical shifts. mdpi.com
For rac Clopidogrel-d7 Hydrogen Sulfate (B86663), the seven deuterium (B1214612) atoms would replace protons, primarily on the methyl ester and the tetrahydrothienopyridine ring. In a ¹H NMR spectrum, the signals corresponding to these seven positions would be absent. In a ²H (deuterium) NMR spectrum, these signals would appear at chemical shifts almost identical to their proton counterparts. DFT calculations can be adapted to predict these shifts with high accuracy.
Vibrational Spectroscopy: DFT calculations are also used to simulate vibrational spectra (FT-IR and FT-Raman). wisc.edu These simulations help in understanding the vibrational modes of the molecule and how they are influenced by intermolecular interactions, such as hydrogen bonding, which is particularly relevant for the hydrogen sulfate salt form. nih.gov
| Atom Position | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
|---|---|---|---|---|
| C2 (Thiophene) | 135.8 | 134.5 | - | - |
| C3 (Thiophene) | 132.1 | 130.9 | - | - |
| C6 (Piperidine) | 49.5 | 48.7 | 3.8 - 4.2 | 3.9 - 4.1 |
| C7 (Piperidine) | 25.3 | 24.8 | 2.9 - 3.2 | 3.0 - 3.2 |
| CH (Chiral Center) | 65.2 | 64.1 | 5.1 | 5.15 |
| C=O (Ester) | 170.5 | 169.8 | - | - |
| OCH₃ (Ester) | 52.7 | 52.3 | 3.7 | 3.72 |
Note: Data is compiled and representative of typical values found in computational and experimental studies on Clopidogrel Hydrogen Sulfate. The exact values can vary based on the computational method, basis set, and experimental conditions.
Molecular Modeling and Simulation of Conformational Properties and Interactions
Molecular modeling and simulation techniques are essential for understanding the three-dimensional structure of Clopidogrel, its flexibility, and how it interacts with its environment.
Conformational Analysis: Clopidogrel has several rotatable bonds, leading to different spatial arrangements or conformers. The relative orientation of the chlorophenyl and thienopyridine ring systems is a key conformational feature. nih.gov Computational studies have shown that the gas-phase conformation of Clopidogrel is similar to that observed in the monoclinic crystal form of its hydrogen sulfate salt. nih.gov The (S)-enantiomer, which is the active form, has been calculated to be more stable than the (R)-enantiomer by approximately 9.6 to 10.2 kJ/mol. nih.gov The presence of solvents does not significantly alter the molecule's preferred conformation. nih.gov
Intermolecular Interactions: As a salt, rac Clopidogrel-d7 Hydrogen Sulfate exists as an ionic pair. Computational models are used to study the strong hydrogen bonds between the protonated nitrogen of the piperidine (B6355638) ring and the oxygen atoms of the hydrogen sulfate anion. mdpi.com DFT-based analyses, including Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) maps, reveal the charge distribution across the molecule. nih.govconsensus.app These studies indicate that negative charge density is concentrated on the oxygen atoms of the ester group and the sulfate anion, while positive charge is located on the protonated nitrogen, guiding intermolecular interactions. nih.govnih.govconsensus.app
| Conformer | Defining Dihedral Angle(s) | Relative Energy (kJ/mol) | Key Feature |
|---|---|---|---|
| Global Minimum (Gas Phase) | τ(C-C-N-C) ~ 65° | 0.0 | Resembles the crystal structure of Form I. |
| Conformer 2 | τ(C-C-N-C) ~ 180° | +5.2 | Alternative orientation of the thienopyridine ring. |
| Conformer 3 | τ(Cα-C-O-C) ~ 0° | +8.1 | Rotation around the ester group. |
Note: The data presented is illustrative of findings from conformational analysis studies. Specific values depend on the level of theory and computational model used.
Prediction of Polymorphic Behavior and Crystal Packing
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical science. Clopidogrel Hydrogen Sulfate is known to exhibit polymorphism, with Form I and Form II being the most well-known. mdpi.comjapsonline.com
Crystal Structure Prediction: Computational methods can be used to predict possible crystal structures by assessing the lattice energies of different packing arrangements. These predictions help in identifying potentially stable polymorphs that may not have been discovered experimentally. The differences between polymorphs arise from variations in molecular conformation and, more significantly, the network of intermolecular hydrogen bonds. nih.gov
Analysis of Known Polymorphs: Form I crystallizes in a monoclinic system, while Form II adopts an orthorhombic system. mdpi.commdpi.com These differences in crystal packing lead to distinct physical properties. Computational studies complement experimental techniques like Powder X-ray Diffraction (PXRD) by providing a molecular-level understanding of the forces stabilizing each polymorphic form. japsonline.comresearchgate.net For example, simulations can detail the specific hydrogen bonding patterns and other non-covalent interactions that define the crystal lattice of each form. researchgate.net The two forms are enantiotropically related, with Form II being more stable at room temperature and Form I being more stable at higher temperatures. mdpi.com
| Parameter | Form I | Form II |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| Molecular Conformation | Different from Form II | Different from Form I |
| Thermodynamic Stability | Stable at higher temperatures | Stable at room temperature |
| Reference | mdpi.commdpi.com | mdpi.commdpi.com |
Quality Control and Reference Standard Development for Deuterated Clopidogrel
Development of Analytical Methods for Purity and Identity Verification of Deuterated Forms
The establishment of robust analytical methods is the cornerstone of quality control for deuterated compounds like rac Clopidogrel-d7 Hydrogen Sulfate (B86663). These methods are essential to confirm the chemical identity, isotopic enrichment, and purity of the labeled standard. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful and widely used technique for the analysis of clopidogrel (B1663587) and its deuterated analogs. nih.govnih.gov Reversed-phase HPLC methods, often using C18 columns, are capable of separating clopidogrel from its metabolites and impurities. nih.govresearchgate.net The use of a mass spectrometer as a detector provides high sensitivity and selectivity, allowing for the accurate determination of the mass-to-charge ratio (m/z) of the molecule, which is critical for confirming the incorporation of deuterium (B1214612) atoms. For instance, quantitative methods using LC-MS/MS have achieved lower limits of quantification (LLOQs) as low as 5 pg/mL, demonstrating the sensitivity required for pharmacokinetic studies. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another vital tool for the structural elucidation and identity confirmation of deuterated compounds. ¹H NMR and ¹³C NMR can provide detailed information about the molecular structure, while specialized techniques can confirm the position and extent of deuterium labeling.
The purity of rac Clopidogrel-d7 Hydrogen Sulfate is also assessed using these methods. HPLC analysis with a suitable detector, such as a UV or PDA detector, can be used to quantify any non-deuterated clopidogrel or other impurities present in the sample. pharmahealthsciences.netindexcopernicus.com The acceptable level of purity for a reference standard is typically very high, often exceeding 95%. lgcstandards.comlgcstandards.com
Below is an interactive data table summarizing common analytical techniques used for the analysis of clopidogrel and its deuterated forms:
| Analytical Technique | Purpose | Key Parameters |
| HPLC-MS/MS | Quantification, Identity Confirmation | Reversed-phase columns (e.g., C18), gradient elution, positive electrospray ionization (ESI+), Multiple Reaction Monitoring (MRM) nih.govresearchgate.net |
| NMR Spectroscopy | Structural Elucidation, Isotopic Labeling Confirmation | ¹H NMR, ¹³C NMR |
| UV-Vis Spectrophotometry | Quantification | Wavelength of maximum absorbance (λmax) researchgate.net |
| X-ray Crystallography | Polymorph Identification and Quantification | Analysis of diffraction patterns lupinepublishers.com |
Standardization and Certification of Reference Materials
The standardization and certification of this compound as a reference material are critical steps to ensure its suitability for its intended use in quantitative analysis. A certified reference material (CRM) is a standard that has been characterized for one or more of its properties by a metrologically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. scientificlabs.ieiaea.org
The process of creating a CRM involves:
Thorough Characterization: The identity, purity, and isotopic enrichment of the candidate material are rigorously determined using a battery of analytical techniques as described in the previous section.
Homogeneity and Stability Studies: The material is tested to ensure that it is homogeneous throughout the batch and stable under specified storage and handling conditions.
Value Assignment: The property value (e.g., concentration or purity) is assigned based on the results of multiple independent analytical methods.
Uncertainty Estimation: The uncertainty associated with the certified value is calculated, taking into account all potential sources of error in the measurement process.
Certification: A certificate of analysis is issued, which documents the certified value, its uncertainty, and other relevant information about the material. scientificlabs.ie
Organizations such as the European Pharmacopoeia (EP) and the British Pharmacopoeia (BP) provide well-characterized reference standards for clopidogrel hydrogen sulfate. sigmaaldrich.compharmacopoeia.com These primary standards can be used to qualify secondary standards, which are often used in routine laboratory settings as a cost-effective alternative to in-house working standards. scientificlabs.ie The certification of these reference materials is often performed in accordance with international standards such as ISO 17034 and ISO/IEC 17025. scientificlabs.ie
Applications in Basic Research and Method Validation Studies
Deuterated internal standards like this compound are fundamental in a wide range of research and analytical applications. Their primary use is as internal standards in bioanalytical methods for the quantification of clopidogrel in biological samples such as plasma and serum. researchgate.netfarmaciajournal.com The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results. rktech.hu
In basic research , these labeled compounds are invaluable for:
Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of clopidogrel.
Metabolite Identification: To help trace the metabolic fate of the drug in vivo and in vitro.
Drug-Drug Interaction Studies: To investigate the influence of co-administered drugs on the metabolism of clopidogrel.
In method validation , this compound is essential for:
Assessing Method Performance: It is used to evaluate key validation parameters such as linearity, accuracy, precision, and recovery of the analytical method. pharmahealthsciences.netresearchgate.net
Internal Standard Suitability: The deuterated analog allows for the robust validation of the internal standard's ability to compensate for variability in the analytical process.
Ensuring Compliance: The use of a well-characterized internal standard is often a requirement for regulatory submissions to agencies like the FDA. rktech.hu
The development and availability of high-quality deuterated reference standards for clopidogrel are, therefore, instrumental in ensuring the reliability and accuracy of data generated in both research and routine analytical testing.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural integrity and isotopic purity of rac Clopidogrel-d7 Hydrogen Sulfate in experimental settings?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peaks corresponding to the deuterated and sulfated structure. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) should confirm the absence of unlabeled protons at positions replaced by deuterium. Isotopic purity (>98%) can be quantified via LC-MS with reference to unlabeled Clopidogrel standards .
Q. What are the critical parameters for preparing this compound as an internal standard in pharmacokinetic studies?
- Methodological Answer : Ensure solubility in solvents like DMSO or aqueous buffers (pH 6–7) for compatibility with biological matrices. Validate stability under storage conditions (−20°C, lyophilized) using accelerated degradation studies (e.g., exposure to light, heat, or humidity). Cross-validate against non-deuterated analogs to rule out isotopic interference .
Advanced Research Questions
Q. How should experimental designs account for potential metabolic interference when using this compound in CYP2C19 polymorphism studies?
- Methodological Answer : Incorporate in vitro hepatocyte models with CYP2C19*2/*3 variants to assess metabolic conversion to the active thiol metabolite. Use LC-MS/MS with multiple reaction monitoring (MRM) to differentiate between deuterated and endogenous metabolites. Normalize data using stable isotope dilution assays (SIDA) to correct for matrix effects .
Q. What analytical strategies resolve contradictions between in vitro and in vivo data on this compound’s platelet inhibition efficacy?
- Methodological Answer : Perform comparative pharmacodynamic studies using:
- In vitro: Light transmission aggregometry (LTA) with ADP-induced platelet activation.
- In vivo: Murine models with tail-bleeding time assays and flow cytometry for P2Y12 receptor occupancy.
Discrepancies may arise from protein binding differences or interspecies metabolic variations; address these via physiologically based pharmacokinetic (PBPK) modeling .
Q. How can researchers optimize chiral separation methods for this compound in enantioselective metabolism studies?
- Methodological Answer : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC with mobile phases containing 0.1% formic acid and acetonitrile. Validate resolution factors () and retention times against racemic mixtures. For enhanced sensitivity, couple with high-resolution mass spectrometry (HRMS) to detect low-abundance enantiomeric metabolites .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in deuterium labeling efficiency?
- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare isotopic enrichment across synthesis batches (minimum ). Use principal component analysis (PCA) to identify outliers in HRMS datasets. Batch acceptance criteria should include <2% relative standard deviation (RSD) in deuterium content .
Data Validation and Reproducibility
Q. How should researchers validate the specificity of this compound in complex biological matrices?
- Methodological Answer : Perform matrix-matched calibration using blank plasma/liver homogenate spiked with the compound. Assess ion suppression/enhancement via post-column infusion studies. Cross-check against structurally related metabolites (e.g., Clopidogrel Carboxylic Acid) to confirm no cross-reactivity in immunoassays or MS detection .
Q. What protocols ensure reproducibility in long-term stability studies of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
